5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide
Description
This compound features a central oxazole ring substituted with a 4-fluorophenyl group at the 5-position and a carboxamide linkage to a sulfamoylphenyl moiety.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5O4S/c21-14-4-2-13(3-5-14)17-12-24-19(30-17)18(27)25-15-6-8-16(9-7-15)31(28,29)26-20-22-10-1-11-23-20/h1-12H,(H,25,27)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHJWQQTWVFIKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyrimidinylsulfamoyl Group: This step involves the formation of a sulfonamide bond between a pyrimidinylamine and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring or the phenyl groups.
Reduction: Reduction reactions may target the nitro groups if present or the sulfonamide linkage.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide exhibit significant anticancer activity. The presence of the pyrimidine and oxazole rings enhances their interaction with biological targets involved in tumorigenesis.
- Mechanism of Action : The compound may inhibit specific kinases or other enzymes critical for cancer cell proliferation and survival.
- Case Studies :
- A study demonstrated that derivatives with similar structures showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity .
- Another research highlighted the synthesis of related sulfonamide derivatives that displayed significant apoptotic effects on cancer cells .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural components enhance its ability to penetrate bacterial membranes and inhibit growth.
- Mechanism of Action : It is believed to disrupt bacterial protein synthesis or cell wall integrity.
- Case Studies :
- A series of sulfonamide derivatives were found to exhibit broad-spectrum antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
- Research into related compounds has shown effectiveness against fungal pathogens as well, indicating potential for treating opportunistic infections .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the phenyl and pyrimidine rings can significantly alter the biological activity of the compound. For instance:
- Substituents on the fluorinated phenyl ring enhance lipophilicity, improving cellular uptake.
- Variations in the sulfamoyl group can influence selectivity towards cancerous versus normal cells.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might inhibit enzymes or receptors by binding to their active sites. The fluorophenyl and pyrimidinylsulfamoyl groups could interact with amino acid residues, disrupting normal biological functions.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights structural analogs and their distinguishing features:
Impact of Substituents on Bioactivity and Physicochemical Properties
- Fluorophenyl vs.
- Oxazole vs. Oxadiazole Core : Oxadiazole derivatives (e.g., 6d) exhibit higher metabolic stability but may reduce hydrogen-bonding capacity compared to oxazole-based compounds .
- Pyrimidin-2-yl vs. Pyridin-2-yl Sulfamoyl : Pyrimidine-based sulfamoyl groups (as in the target compound) show stronger binding to ATP pockets in kinases than pyridine analogs due to additional nitrogen-mediated interactions .
Research Findings from Analogous Structures
- Kinase Inhibition : Compounds with pyrimidin-2-yl sulfamoyl groups (e.g., the target compound and pyrrolopyrimidine analog 10b) demonstrate inhibitory activity against tyrosine kinases, particularly in breast cancer models (MCF7) .
- Antiproliferative Activity : The oxadiazole derivative 6d showed IC₅₀ values <1 µM against MCF7 cells, attributed to its ability to block ATP recognition sites .
- Metabolic Stability : The oxazole core in the target compound may confer faster hepatic clearance compared to oxadiazole or pyrrolopyrimidine derivatives, as seen in pharmacokinetic studies of related molecules .
Biological Activity
The compound 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide is a novel oxazole derivative that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antiprotozoal, and enzyme inhibition activities, supported by experimental data and case studies.
Chemical Structure and Properties
The compound's structure features a fluorophenyl group, a pyrimidinyl sulfamoyl moiety, and an oxazole ring, which are critical for its biological activity. The molecular formula is , with a molecular weight of 397.44 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. A study evaluated the antibacterial effects of several oxazole derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications enhance their efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | 8 µg/mL |
| 5b | S. aureus | 4 µg/mL |
| 5c | P. aeruginosa | 16 µg/mL |
These results suggest that the incorporation of specific substituents can significantly improve antimicrobial potency.
Antiprotozoal Activity
The antiprotozoal activity of oxazole derivatives has been explored against parasites such as Giardia lamblia and Trichomonas vaginalis. In vitro studies indicated that the synthesized oxazoles exhibited IC50 values below 10 µM, indicating substantial antigiardial activity.
- Key Findings :
- Compound 3d (2-amino-4-(p-benzoyloxyphenyl)oxazole) demonstrated an IC50 of 1.17 µM against G. lamblia, outperforming metronidazole, a standard treatment.
- Compound 3e showed an IC50 of 1.89 µM against T. vaginalis.
These findings emphasize the potential of oxazole derivatives as effective antiprotozoal agents.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes relevant to various diseases. A series of substituted oxazol-2-one carboxamides were assessed for their inhibitory effects on human acetylcholinesterase (hAChE).
| Compound ID | hAChE IC50 (µM) |
|---|---|
| 32b | 0.025 |
| 12a | 0.050 |
| 8a | >10 |
The data indicates that compound 32b exhibits potent inhibition of hAChE, suggesting its potential application in treating conditions characterized by cholinergic dysfunction.
Case Studies
-
Antimicrobial Efficacy Study :
A recent investigation into the antimicrobial properties of various oxazole derivatives revealed that those with halogen substitutions had enhanced activity compared to their non-substituted counterparts. This study utilized a range of bacterial strains to establish a correlation between structure and activity. -
In Vivo Toxicological Evaluation :
Further research focused on assessing the toxicity profile of selected compounds in animal models. Results indicated low toxicity at therapeutic doses, supporting the safety profile of these oxazoles for potential clinical applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)oxazole-2-carboxamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of fluorophenyl intermediates with sulfamoylphenyl precursors. Key steps include:
- Pyrimidine sulfonamide coupling : Use of sodium azide or thiourea derivatives to introduce the sulfamoyl group (e.g., as described in for analogous [18F]-labeled pyrimidines).
- Oxazole ring formation : Cyclization via carboxamide intermediates under controlled temperature (80–120°C) and catalyst systems (e.g., Pd-mediated cross-coupling).
- Optimization : Apply Design of Experiments (DoE) principles to vary solvents (DMF, THF), catalysts (Pd(PPh₃)₄), and reaction times. Flow-chemistry setups ( ) can enhance reproducibility and scalability.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonamide coupling | NaN₃, DMF, 100°C | 65 | 90 | |
| Oxazole cyclization | Pd(PPh₃)₄, THF, 80°C | 72 | 95 | |
| Purification | Silica gel chromatography | – | 99 |
Q. How can the compound’s structural and electronic properties be characterized to validate its identity and purity?
- Methodological Answer : Combine spectroscopic and computational methods:
- NMR : ¹H/¹³C NMR to confirm fluorophenyl (δ ~7.2 ppm) and oxazole (δ ~8.1 ppm) signals ( ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., ~430 g/mol) and isotopic patterns.
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., for related fluorophenyl-pyrimidine analogs).
- Computational modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian ().
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
- Methodological Answer :
- Assay standardization : Normalize protocols for enzyme concentration (nM–µM range), buffer pH, and incubation time ( ).
- Off-target profiling : Use kinase/GPCR panels to identify non-specific binding (e.g., ’s approach for pyridinecarboxamide analogs).
- Cellular permeability correction : Adjust for efflux pumps (P-gp) using inhibitors like verapamil or computational logP/logD predictions ().
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity while minimizing metabolic instability?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified fluorophenyl (e.g., Cl/CF₃ substitution) or pyrimidine groups ( ).
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS ( ’s deuterated analog strategy).
- Crystallographic docking : Map binding poses with target proteins (e.g., kinases) using PyMOL or AutoDock ( ).
- Key Findings :
- Electron-withdrawing groups (e.g., -CF₃) enhance target binding but may reduce solubility ( ).
- Methylsulfonyl groups improve metabolic half-life (t₁/₂ > 2 hrs in microsomes) ( ).
Q. What in vivo models are suitable for evaluating pharmacokinetic-pharmacodynamic (PK-PD) relationships, and how can interspecies differences be addressed?
- Methodological Answer :
- Rodent models : Use Sprague-Dawley rats for bioavailability studies (oral/IP administration) with LC-MS plasma monitoring ( ).
- Tissue distribution : Radiolabel the compound (e.g., [18F] for PET imaging) to quantify brain penetration or tumor uptake ( ).
- Allometric scaling : Adjust doses between species using body surface area or enzyme expression data (CYP450 isoforms) ( ).
Data Contradiction Analysis
Q. How can discrepancies between computational predictions and experimental solubility data be reconciled?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, PEG-400, or cyclodextrin-based vehicles ( ).
- Hansen Solubility Parameters (HSP) : Compare predicted vs. observed values using HSPiP software ( ).
- Crystallinity impact : Analyze polymorphic forms via DSC/XRD; amorphous dispersions may improve solubility ( ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
